2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Overview
Description
The compound “2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile” is a complex organic molecule . It contains several functional groups and rings, including an imidazo[4,5-c]quinolin-1-yl group and a phenyl group . This compound is related to a class of compounds known as pyrazole derivatives, which are considered pharmacologically important and possess almost all types of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The imidazo[4,5-c]quinolin-1-yl group is a bicyclic structure with a nitrogen atom at two of the ring junctions. The phenyl group is a six-membered aromatic ring, and the methylpropanenitrile group contains a nitrile functional group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Imidazoquinoline Derivatives : Imidazoquinolines, including compounds structurally related to 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile, have been synthesized using a modified Pictet-Spengler approach, demonstrating their utility in organic synthesis (Thigulla et al., 2016).
Chemical Transformations : These compounds undergo interesting molecular rearrangements under certain conditions, leading to novel indole and imidazolinone derivatives, which can be essential for the development of various chemical entities (Klásek et al., 2007).
Biomedical Research
Anticancer Activity : Some imidazoquinoline derivatives exhibit significant anti-cancer activities, as demonstrated in various studies. For example, 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline showed notable activity with an IC50 value of 103.3 μM (Thigulla et al., 2016).
Antimicrobial Properties : Quinoline based imidazole derivatives synthesized using microwave methods have shown significant antimicrobial activity against various microbial strains (Desai et al., 2014).
Potential as Antitumor Agents : Certain imidazoquinolinedione derivatives have demonstrated cytotoxicity against human gastric adenocarcinoma cells, indicating their potential as antitumor agents (Yoo et al., 1998).
Application in Parkinson's Disease Treatment : Some imidazoquinolin derivatives have been identified as dopamine agonists with selectivity for the D2 receptor subtype, making them potential drugs for treating Parkinson's disease (Heier et al., 1996).
Advanced Materials and Chemical Synthesis
Crystal Structure Analysis : Research into the crystal structure of related imidazoquinoline compounds aids in the understanding of their molecular interactions and stability, which is crucial for material science and drug design (Prabhuswamy et al., 2015).
Synthesis of Novel Heterocyclic Compounds : Imidazoquinoline derivatives have been utilized in the synthesis of diverse heterocyclic compounds, indicating their importance in developing novel chemical entities (Klásek et al., 2010).
Green Chemistry Approaches : The synthesis of quinoline-based imidazole derivatives using microwave-assisted methods represents an environmentally friendly approach in chemical synthesis (Desai et al., 2014).
Cascade Reactions in Organic Synthesis : One-pot cascade reactions involving imidazoquinoline derivatives exemplify advanced techniques in organic synthesis, highlighting the versatility of these compounds (Wang et al., 2016).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and pharmacological activities. Additionally, its physical and chemical properties could be studied in more detail, and safety and hazard assessments could be conducted .
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been shown to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives have been shown to have a wide range of effects at the molecular and cellular level, contributing to their broad range of biological activities .
Properties
IUPAC Name |
2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-20(2,11-22)12-3-6-14(7-4-12)25-18-15-9-13(21)5-8-16(15)23-10-17(18)24-19(25)26/h3-10H,1-2H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJPWUIERGLWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3NC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655022 | |
Record name | 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915019-53-3 | |
Record name | 4-(8-Bromo-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915019-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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